3-(4-Fluorophenoxy)phenol

Anti-parasitic drug discovery Toxoplasma gondii Structure–activity relationship

3-(4-Fluorophenoxy)phenol (CAS 25967-60-6) is a meta-substituted aryloxy phenol with the molecular formula C12H9FO2 and a molecular weight of 204.20 g/mol. It serves as a versatile synthetic intermediate in medicinal chemistry, materials science, and agrochemical research.

Molecular Formula C12H9FO2
Molecular Weight 204.20 g/mol
Cat. No. B13316017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)phenol
Molecular FormulaC12H9FO2
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)O
InChIInChI=1S/C12H9FO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H
InChIKeyKJRDLLHRSNOCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)phenol (CAS 25967-60-6): A Meta-Substituted Aryloxy Phenol for Chemical Biology and Advanced Synthesis


3-(4-Fluorophenoxy)phenol (CAS 25967-60-6) is a meta-substituted aryloxy phenol with the molecular formula C12H9FO2 and a molecular weight of 204.20 g/mol [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, materials science, and agrochemical research [2]. As a member of the m-aryloxy phenol class, this compound features a unique 1,3-disubstituted architecture that imparts distinct reactivity and biological profiles compared to its para- or ortho-substituted regioisomers [3]. Its commercial availability at 95% purity from multiple suppliers makes it an accessible building block for structure–activity relationship (SAR) studies and lead optimization programs .

Why 3-(4-Fluorophenoxy)phenol Cannot Be Replaced by Simple Analogs Without Functional Consequences


In the m-aryloxy phenol family, small structural permutations—such as relocating the fluorine substituent from the para to the ortho or meta position on the terminal phenyl ring, or shifting the phenolic hydroxyl from the meta to the para position on the core ring—profoundly alter biological activity, physicochemical properties, and downstream synthetic utility [1]. For example, within the same thiocyanate-bearing series, the 3-(4-fluorophenoxy) derivative exhibited an EC50 of 4.9 µM against T. gondii tachyzoites, whereas its 3-(3-fluorophenoxy) regioisomer displayed an EC50 of 1.6 µM, representing a threefold difference in potency arising solely from the fluorine substitution pattern [2]. Similarly, the meta-hydroxyl architecture of 3-(4-fluorophenoxy)phenol enables distinct nucleophilic aromatic substitution (SNAr) reactivity at the fluorine-bearing ring—a reactivity profile not shared by the corresponding para-hydroxy regioisomer 4-(4-fluorophenoxy)phenol [3]. These context-dependent performance differences mean that generic substitution without experimental validation carries a high risk of compromised potency, altered selectivity, or failed synthetic transformations.

3-(4-Fluorophenoxy)phenol Quantitative Differentiation Evidence: Where It Matters in Practice


Anti-Toxoplasma gondii Potency: 3-(4-Fluorophenoxy) vs. 3-(3-Fluorophenoxy) Thiocyanate Derivatives

In a head-to-head comparison of fluorinated WC-9 analogs, the 3-(4-fluorophenoxy)phenoxyethyl thiocyanate derivative (derived from the target compound scaffold) exhibited an EC50 of 4.9 µM against T. gondii tachyzoites in tissue culture, while its direct regioisomer bearing a 3-(3-fluorophenoxy) moiety showed an EC50 of 1.6 µM [1]. This 3.1-fold difference demonstrates that the para-fluorine substitution pattern on the terminal phenyl ring produces a distinct, moderate potency profile that may be preferred in scenarios requiring balanced efficacy and selectivity, as opposed to the stronger potency of the meta-fluorinated analog.

Anti-parasitic drug discovery Toxoplasma gondii Structure–activity relationship

Anti-Trypanosoma cruzi Activity: Comparative Potency Against the Causative Agent of Chagas Disease

The same study that evaluated anti-T. gondii activity also assessed the compounds against intracellular T. cruzi. The 3-(4-fluorophenoxy)phenoxyethyl thiocyanate derivative showed an EC50 of 5.7 µM, while the 3-(3-fluorophenoxy) analog exhibited an EC50 of 5.4 µM, and the non-fluorinated parent WC-9 demonstrated an EC50 of 5.0 µM [1]. The near-identical potency across all three compounds indicates that fluorination—whether at the para or meta position—does not significantly enhance anti-T. cruzi activity relative to the unsubstituted phenyl scaffold.

Chagas disease Trypanosoma cruzi Neglected tropical diseases

5-Lipoxygenase Inhibition: The 3-(4-Fluorophenoxy)phenyl Pharmacophore in Fenleuton (BW B70C)

The 3-(4-fluorophenoxy)phenyl motif is a critical pharmacophore in Fenleuton (BW B70C), a selective 5-lipoxygenase (5-LO) inhibitor. Fenleuton, which contains the target compound's core fluorophenoxy-phenyl architecture, demonstrated IC50 values of 100 nM against human 5-LO (measured by LTB4 production in human whole blood stimulated with calcium ionophore A23187) and 300 nM against rat 5-LO (RBL-1 2H3 cell lysate assay measuring 5-HETE production) [1]. In functional in vivo studies, BW B70C blocked leukotriene C4 synthesis in guinea-pig alveolar macrophages, reduced leukocyte migration into the airway lumen, and attenuated glycoconjugate secretion and airway closure . Comparative data for the non-fluorinated phenoxy analog in this specific 5-LO inhibitor series are not reported in the same study, but the presence of the 4-fluorine substituent contributes to the compound's drug-like properties, including a reported long in vivo half-life and high oral bioavailability [2].

5-Lipoxygenase inhibition Asthma Inflammation

Meta-Substitution Architecture Enables Distinct Synthetic Reactivity Compared to Para-Hydroxy Regioisomers

The meta-substitution pattern of 3-(4-fluorophenoxy)phenol dictates fundamentally different reactivity in oxidative and nucleophilic aromatic substitution (SNAr) reactions compared to para-hydroxy regioisomers such as 4-(4-fluorophenoxy)phenol [1]. A 2019 study demonstrated that the relative position of the fluoride leaving group on fluorophenols (ortho vs. para) controls whether the oxidative arylation product adopts a 1,2- or 1,4-quinone architecture [2]. This regiochemical control is unavailable with the para-hydroxy series. Additionally, a 2023 review of m-aryloxy phenol synthesis documented a specific route in which Gao and colleagues synthesized 3-(4-fluorophenoxy)phenol from arylmetals via hydroxylation using N-benzyl oxaziridine at room temperature within 2 hours [3], providing a mild and operationally simple synthetic entry that contrasts with the higher-temperature Ullmann-type conditions often required for 4-(4-fluorophenoxy)phenol [4].

Synthetic methodology Regioselective arylation m-Aryloxy phenol synthesis

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Close Analogs

3-(4-Fluorophenoxy)phenol exhibits a computed XLogP3 of 3.2 [1] and a vendor-reported logP of approximately 3.7 [2]. This lipophilicity falls within a range generally favorable for CNS penetration (logP 2–5) while remaining below the threshold commonly associated with poor solubility and high metabolic clearance (logP >5) [3]. The compound features 1 hydrogen bond donor (the phenolic –OH) and 3 hydrogen bond acceptors (the phenolic oxygen, the ether oxygen, and the fluorine atom), with a topological polar surface area of 29.5 Ų [1]. Its melting point of 60–65 °C is notably lower than the reported ~82 °C melting point of its para-hydroxy regioisomer 4-(4-fluorophenoxy)phenol , reflecting differences in crystal packing that can impact formulation, purification, and handling in both laboratory and pilot-scale settings.

Physicochemical properties LogP Drug-likeness

Herbicidal Intermediate Applications: The Fluorophenoxy Phenol Scaffold in Agrochemical Patent Space

The fluorophenoxy phenol scaffold, encompassing the 3-(4-fluorophenoxy)phenol architecture, features prominently in the Dow Chemical Company patent portfolio on fluorophenoxyphenoxypropionate herbicides [1]. These patents explicitly describe fluorophenoxy phenols as key intermediates for producing herbicidal active ingredients with selective activity against grassy weeds in broadleaf crops such as soybeans, cotton, and wheat [2]. The 4-fluorine substituent on the terminal phenyl ring contributes to the herbicidal activity profile, with EP 0142328 A2 specifically noting that compounds bearing 1 to 4 fluorine substituents exhibit 'surprising preemergent and postemergent activity' in grassy weed control [3]. While the patent examples focus primarily on 4-(4-chloro-2-fluorophenoxy)phenol and related analogs, the broader generic claims encompass the 3-(4-fluorophenoxy)phenol substitution pattern, establishing this compound class as a relevant scaffold for agrochemical intermediate procurement [4].

Herbicide discovery Fluorophenoxy compounds Agrochemical intermediates

3-(4-Fluorophenoxy)phenol: Evidence-Backed Research and Industrial Application Scenarios


Anti-Parasitic Drug Discovery: Lead Optimization Against Toxoplasma gondii and Trypanosoma cruzi

Use 3-(4-fluorophenoxy)phenol as a starting material for synthesizing phenoxyethyl thiocyanate derivatives targeting the mevalonate pathway in intracellular parasites. The differentiated EC50 profile—4.9 µM against T. gondii and 5.7 µM against T. cruzi as the thiocyanate derivative—provides a balanced activity window for lead optimization [1]. The fluorine substituent enables ¹⁸F radiolabeling for PET imaging-based pharmacokinetic studies and ¹⁹F NMR-based metabolic tracking without altering the core pharmacophore [2].

5-Lipoxygenase Inhibitor Development: Fenleuton-Class Anti-Inflammatory Agents

Employ 3-(4-fluorophenoxy)phenol as the central building block for constructing N-hydroxyurea-based 5-LO inhibitors analogous to Fenleuton (BW B70C), which has demonstrated nanomolar IC50 values (100 nM in human whole blood) and in vivo efficacy in blocking leukotriene synthesis in guinea-pig lung models [1]. The meta-substitution pattern on the central phenyl ring is essential for the Fenleuton pharmacophore; para-substituted analogs would misalign key functional groups required for 5-LO binding pocket interaction [2].

Synthetic Methodology Development: Regioselective Oxidative Arylation and Late-Stage Functionalization

Leverage the meta-hydroxy architecture of 3-(4-fluorophenoxy)phenol in metal-free oxidative defluorinative arylation reactions that produce 1,2-quinone products—a regiochemical outcome inaccessible from para-hydroxy congeners [1]. The compound also serves as a substrate for room-temperature hydroxylation via N-benzyl oxaziridine (2-hour reaction time), enabling mild and scalable synthetic routes [2].

Agrochemical Intermediate: Fluorophenoxy Herbicide Scaffold Exploration

Utilize 3-(4-fluorophenoxy)phenol as a key intermediate in the synthesis of novel fluorophenoxyphenoxypropionate herbicides with selectivity for grassy weed control in broadleaf crops [1]. The compound's fluorine substituent contributes to the enhanced herbicidal activity described in the Dow patent family, and the free phenolic –OH provides a handle for esterification with chiral propionate moieties to generate a diverse library of herbicide candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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